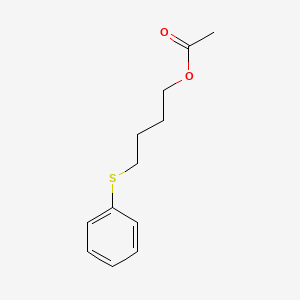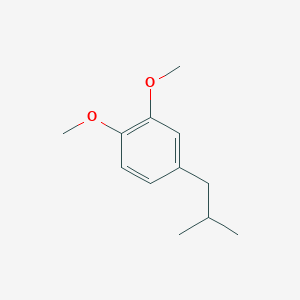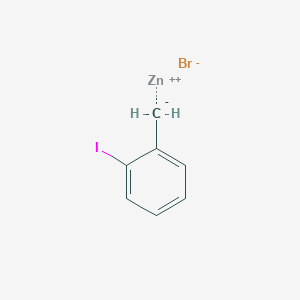![molecular formula C8H7ClN4O B8408382 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one](/img/structure/B8408382.png)
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The process is carried out in a two-vessel system to control the reaction conditions and manage impurities effectively.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one undergoes various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and cancer cell proliferation
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an antiviral agent.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of the chloroethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7ClN4O |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClN4O/c9-3-7(14)5-1-2-6-8(10)11-4-12-13(5)6/h1-2,4H,3H2,(H2,10,11,12) |
Clave InChI |
IXXVZABZKDVUIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide](/img/structure/B8408334.png)






![Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8408395.png)


